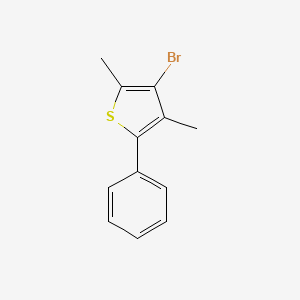

3-Bromo-2,4-dimethyl-5-phenylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-2,4-dimethyl-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrS/c1-8-11(13)9(2)14-12(8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMJMLJTIYJVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659746 | |

| Record name | 3-Bromo-2,4-dimethyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362513-28-8 | |

| Record name | 3-Bromo-2,4-dimethyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-Bromo-2,4-dimethyl-5-phenylthiophene

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,4-dimethyl-5-phenylthiophene

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the . This versatile thiophene derivative is a crucial building block in the fields of materials science and medicinal chemistry, serving as a key intermediate for organic semiconductors, OLEDs, and novel pharmaceutical agents.[1] The synthetic strategy detailed herein is a robust two-step process, beginning with the construction of the polysubstituted thiophene core via the Paal-Knorr synthesis, followed by a highly regioselective bromination. This guide emphasizes the mechanistic rationale behind procedural choices, detailed experimental protocols, and critical safety considerations, ensuring a reproducible and scalable synthesis for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Versatile Heterocycle

Polysubstituted thiophenes are privileged scaffolds in modern chemistry. Their unique electronic properties and the ability of the sulfur atom to engage in various non-covalent interactions make them central to the design of functional materials and biologically active molecules.[2][3] this compound, in particular, offers a unique combination of features: a stable, electron-rich aromatic core, methyl groups for steric and electronic tuning, a phenyl group for π-stacking interactions, and a strategically placed bromine atom. This bromine serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) for the construction of more complex molecular architectures. Consequently, this compound is a valuable precursor for creating organic semiconductors, efficient charge-transport materials for OLEDs and solar cells, and novel therapeutic candidates.[1]

The synthesis of 3-substituted thiophenes, however, is not trivial. Direct electrophilic substitution on an unsubstituted thiophene ring overwhelmingly favors the α-positions (C2 and C5). Therefore, a successful synthesis of the 3-bromo isomer requires a carefully planned, multi-step approach that ensures precise control over regiochemistry. This guide outlines such a strategy.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic analysis of the target molecule points to a two-stage approach. The final bromination step is an electrophilic aromatic substitution on a pre-existing thiophene ring. The most direct precursor is therefore 2,4-dimethyl-5-phenylthiophene. This intermediate, a fully substituted thiophene, can be disconnected via the classical Paal-Knorr thiophene synthesis, which constructs the ring from a 1,4-dicarbonyl compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Bromo-2,4-dimethyl-5-phenylthiophene for Advanced Research Applications

Introduction

3-Bromo-2,4-dimethyl-5-phenylthiophene is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its unique molecular architecture, featuring a substituted thiophene core, provides a valuable scaffold for the development of novel compounds with tailored electronic and biological properties. The presence of a bromine atom at the 3-position offers a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular frameworks. This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for professionals in drug development and materials science.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 362513-28-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁BrS | [1][2] |

| Molecular Weight | 267.18 g/mol | [2] |

| Melting Point | 32 °C | [4] |

| Appearance | White to orange to green powder or lump | [3] |

| Purity | >98.0% (GC) | [3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the construction of the 2,4-dimethyl-5-phenylthiophene core, followed by regioselective bromination.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2,4-Dimethyl-5-phenylthiophene

The precursor, 2,4-dimethyl-5-phenylthiophene, can be synthesized via a Pinner-type reaction from 3-methyl-4-phenyl-2-butanone using a sulfurating agent like Lawesson's reagent.

Experimental Protocol:

-

To a stirred solution of 3-methyl-4-phenyl-2-butanone (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,4-dimethyl-5-phenylthiophene as a pure compound.

Step 2: Bromination of 2,4-Dimethyl-5-phenylthiophene

The final product is obtained by the regioselective bromination of the synthesized precursor at the more activated position of the thiophene ring using N-Bromosuccinimide (NBS). The electron-donating methyl groups direct the bromination to the 3-position.

Experimental Protocol:

-

Dissolve 2,4-dimethyl-5-phenylthiophene (1 equivalent) in a suitable solvent such as chloroform or N,N-dimethylformamide (DMF) in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization

¹H NMR (proton nuclear magnetic resonance): The spectrum is expected to show signals for the two methyl groups as singlets, and the aromatic protons of the phenyl group as a multiplet.

¹³C NMR (carbon-13 nuclear magnetic resonance): The spectrum will display distinct signals for the carbons of the thiophene ring, the two methyl groups, and the phenyl group. The carbon atom attached to the bromine will show a characteristic shift.

FT-IR (Fourier-transform infrared spectroscopy): The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the thiophene and phenyl rings, and the C-Br stretching frequency.

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (267.18 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

Chemical Reactivity and Synthetic Utility

The bromine atom at the 3-position of the thiophene ring makes this compound a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

This reaction allows for the coupling of the thiophene core with a wide range of aryl or vinyl boronic acids or esters, providing access to a diverse library of biaryl and vinyl-substituted thiophenes.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the coupled product.

Stille Coupling

The Stille reaction provides an alternative method for C-C bond formation, coupling the bromothiophene with various organostannane reagents.

Caption: Catalytic cycle of the Stille coupling reaction.

Exemplary Protocol for Stille Coupling:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent) and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equivalents).

-

Add an anhydrous, degassed solvent such as toluene or DMF.

-

Add the organostannane reagent (1.1 equivalents) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

-

Quench the reaction and work up as described for the Suzuki coupling. Purification is typically performed by column chromatography.

Potential Applications

The unique structural and electronic features of this compound and its derivatives make them promising candidates for several high-tech and pharmaceutical applications.

-

Organic Electronics: This compound serves as a crucial building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The thiophene core contributes to efficient charge transport properties.

-

Pharmaceutical Development: The substituted thiophene motif is a common scaffold in many biologically active molecules. This compound can be utilized as a starting material for the synthesis of novel drug candidates with potential therapeutic activities.

-

Materials Science: The ability to functionalize the thiophene ring via cross-coupling reactions allows for the creation of advanced materials with tailored optical and electronic properties for various applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for handling similar brominated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

This technical guide provides a comprehensive overview of this compound, highlighting its synthesis, reactivity, and potential for innovation in various scientific fields. The provided protocols offer a solid foundation for researchers to explore the full potential of this versatile building block.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-2,4-dimethyl-5-phenylthiophene (CAS No. 362513-28-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-dimethyl-5-phenylthiophene is a versatile heterocyclic building block that has garnered significant interest in both materials science and medicinal chemistry. Its unique molecular architecture, featuring a substituted thiophene core, provides a valuable scaffold for the synthesis of complex organic molecules with tailored electronic and biological properties. This guide offers a comprehensive overview of the properties, applications, and handling of this compound, with a focus on its utility in the development of organic electronics and novel therapeutic agents.

Physicochemical Properties

This compound presents as a white to orange or green powder or lump.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 362513-28-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁BrS | [1][3] |

| Molecular Weight | 267.18 g/mol | [1][3] |

| Appearance | White to orange to green powder to lump | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Melting Point | 32 °C | [1] |

| Storage Temperature | 2 - 8 °C | [1] |

Applications in Organic Electronics

The unique electronic properties of this compound make it a valuable precursor for the synthesis of organic semiconductors.[1] The thiophene ring itself is known for its excellent charge transport capabilities, while the phenyl group contributes to the structural rigidity of the molecule and influences its electronic energy levels.[4] These characteristics are highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (solar cells).[1]

The strategically positioned bromine atom serves as a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the construction of extended conjugated systems. These larger, conjugated molecules are fundamental for efficient light emission and charge transport in OLED devices.[4] The ability to fine-tune the optoelectronic properties of the final materials through synthetic modifications of this building block is a key driver of its utility in materials science research.[4]

Utility in Drug Discovery and Development

In the pharmaceutical industry, this compound serves as a crucial starting material for the synthesis of a wide array of bioactive compounds.[1] The thiophene nucleus is a well-established pharmacophore found in numerous approved drugs. Its stability and reactivity make this compound a valuable resource for medicinal chemists exploring new therapeutic avenues.[1]

The bromine atom on the thiophene ring is particularly important as it allows for the introduction of various functional groups through reactions like the Suzuki-Miyaura cross-coupling. This enables the creation of diverse chemical libraries for screening against various biological targets. Thiophene-containing compounds have shown promise as inhibitors of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, substituted thiophenes are being investigated as kinase inhibitors for potential applications in oncology.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is particularly well-suited for the functionalization of this compound. The following is a representative protocol for the Suzuki coupling of an arylboronic acid with this compound.

Diagram of the Suzuki Coupling Workflow

A generalized workflow for a Suzuki cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

-

Degassing equipment (e.g., Argon or Nitrogen line)

-

Reaction vessel (e.g., round-bottom flask with reflux condenser)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the anhydrous solvent to the reaction vessel.

-

Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

-

Analysis: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

This compound is available from a number of chemical suppliers specializing in research chemicals and building blocks. Some of the known suppliers include:

Conclusion

This compound is a valuable and versatile building block for both materials science and drug discovery. Its unique combination of a readily functionalizable brominated thiophene core with phenyl and dimethyl substituents provides a platform for the synthesis of a wide range of novel compounds with interesting electronic and biological properties. The ability to leverage well-established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, further enhances its utility for researchers and scientists in these fields. As research in organic electronics and targeted therapeutics continues to advance, the importance of such versatile building blocks is likely to grow.

References

A Comprehensive Technical Guide to 3-Bromo-2,4-dimethyl-5-phenylthiophene: Properties, Synthesis, and Applications

Executive Summary: 3-Bromo-2,4-dimethyl-5-phenylthiophene is a substituted thiophene derivative that has emerged as a significant building block in advanced materials science and pharmaceutical development. Its unique molecular architecture, featuring a bromine atom as a versatile synthetic handle and a conjugated phenyl-thiophene core, imparts valuable electronic and chemical properties. This guide provides an in-depth analysis of its chemical identity, core applications, a plausible synthetic pathway with a detailed protocol, and key safety considerations, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Key Identifiers

The formal IUPAC name for this compound is This compound .[1] It is systematically classified as a halogenated, five-membered heterocyclic compound.[2] Its identity is unambiguously confirmed by its unique CAS Registry Number and other database identifiers.

Molecular Structure

The structure consists of a central thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom. The substitution pattern is as follows:

-

A bromine atom at position 3.

-

Two methyl groups at positions 2 and 4.

-

A phenyl group at position 5.

The presence of the bromine atom is critical, as it provides a reactive site for further chemical modifications, most notably through metal-catalyzed cross-coupling reactions.

Canonical SMILES: CC1=C(SC(=C1Br)C)C2=CC=CC=C2[1]

InChI Key: VJMJMLJTIYJVQY-UHFFFAOYSA-N[1]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 362513-28-8 | [1][3][4] |

| Molecular Formula | C₁₂H₁₁BrS | [1][3][4] |

| Molecular Weight | 267.18 g/mol | [3][4] |

| Appearance | White to orange to green powder or lump | [3] |

| Melting Point | 32 °C | [3][4] |

| Boiling Point | 294.7 ± 35.0 °C (Predicted) | [4] |

| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | ≥ 98% (GC) | [3] |

Core Applications in Research and Development

The utility of this compound stems from the synergistic combination of the thiophene core, known for its electronic properties, and the strategically placed bromine atom, which enables molecular diversification.

Role in Organic Electronics and Materials Science

Thiophene-based molecules are foundational to the field of organic electronics. The sulfur heteroatom provides p-orbitals that contribute to a delocalized π-electron system, facilitating charge transport. This compound serves as a key intermediate for synthesizing more complex organic semiconductors.[3]

-

Causality: The bromine atom acts as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). This allows for the precise and controlled extension of the conjugated system by coupling it with other aromatic or vinylic fragments. This process is fundamental for tuning the electronic band gap, charge mobility, and ultimately, the performance of materials used in:

Utility in Pharmaceutical Synthesis

In drug development, thiophene rings are often used as bioisosteres for phenyl groups, offering similar spatial arrangement but with modulated electronic and metabolic properties. This compound is a valuable starting material for creating libraries of novel bioactive molecules.[3]

-

Causality: The true value for medicinal chemists lies in the bromine atom's function as a versatile synthetic "handle."[3] It allows for the systematic introduction of diverse functional groups at a specific position on the thiophene scaffold. This iterative process of modification is central to Structure-Activity Relationship (SAR) studies, where researchers fine-tune a molecule's properties to enhance its efficacy, selectivity, and pharmacokinetic profile.[3] The stability and reactivity of the compound make it a reliable resource for exploring new pathways in drug discovery.[3]

Synthesis and Reactivity

While multiple synthetic routes can be envisioned, a common and logical approach involves the construction of the 2,4-dimethyl-5-phenylthiophene core followed by regioselective bromination.

Proposed Synthetic Strategy

A plausible synthesis begins with a Gewald aminothiophene synthesis or a similar cyclization reaction to form the polysubstituted thiophene ring, followed by a selective bromination step. The bromination of electron-rich thiophenes must be carefully controlled to achieve the desired regiochemistry.

Representative Synthetic Protocol: Bromination of 2,4-dimethyl-5-phenylthiophene

This protocol is a representative method based on standard procedures for the bromination of activated aromatic rings.[5]

Self-Validation: The success of each step is contingent on the purity of the starting materials and precise control over reaction conditions (temperature, stoichiometry). Characterization via TLC, NMR, and MS after each step is critical for validation.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dimethyl-5-phenylthiophene (1 equivalent) in a suitable anhydrous solvent (e.g., chloroform or acetic acid).

-

Inert Atmosphere: Purge the flask with dry nitrogen and maintain a positive pressure throughout the reaction to prevent side reactions with atmospheric moisture.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize the formation of poly-brominated byproducts.

-

Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent. Add the NBS solution dropwise to the cooled thiophene solution over 30-60 minutes. The succinimide byproduct will precipitate as the reaction proceeds.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Separate the organic layer.

-

Extraction and Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield this compound as a pure product.

Key Reactivity Profile

The primary site of reactivity is the carbon-bromine bond. This bond is susceptible to a variety of transformations, making the compound an excellent substrate for:

-

Suzuki Coupling: Reaction with boronic acids or esters.

-

Stille Coupling: Reaction with organostannanes.[6]

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

Lithiation/Grignard Formation: Metal-halogen exchange to form a nucleophilic thiophene species.

Experimental and Safety Considerations

Analytical Characterization

For validation of identity and purity, the following analytical techniques are standard:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine purity.[3]

Handling and Storage Protocols

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2 - 8 °C to ensure long-term stability.[3]

Visualization: Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the proposed synthetic protocol for this compound.

Caption: Proposed workflow for the synthesis of the target compound.

References

- 1. This compound | C12H11BrS | CID 44629772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 362513-28-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 362513-28-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

physical and chemical properties of substituted thiophenes

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted thiophenes represent a cornerstone of heterocyclic chemistry, holding a privileged position in medicinal chemistry, materials science, and organic synthesis.[1][2] Their unique electronic structure, arising from the interplay between the sulfur heteroatom and the π-conjugated system, imparts a rich and tunable set of physicochemical properties.[3] This guide provides a comprehensive exploration of the physical and chemical characteristics of substituted thiophenes. We will delve into the fundamental principles governing their aromaticity, the profound influence of substituents on their electronic and steric properties, and the resulting impact on chemical reactivity. Key reaction classes, including electrophilic and nucleophilic aromatic substitution, are examined in detail, with an emphasis on regioselectivity and the mechanistic rationale behind experimental outcomes. Furthermore, this document outlines standard spectroscopic techniques for characterization and provides validated experimental protocols for synthesis and analysis, serving as a vital resource for professionals engaged in the research and development of thiophene-based molecules.

The Thiophene Scaffold: Structure and Innate Properties

Aromaticity and Electronic Structure

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the molecular formula C₄H₄S.[4] Its aromatic character is a consequence of the planar ring structure and the delocalization of six π-electrons, which satisfies Hückel's rule (4n+2, where n=1).[5] One of the lone pairs of electrons on the sulfur atom participates in the π-system, contributing to the aromatic sextet.[5][6] This delocalization is responsible for thiophene's stability and its tendency to undergo substitution rather than addition reactions.[4] Theoretical calculations and experimental data indicate that thiophene's aromaticity is less pronounced than that of benzene but greater than that of furan and pyrrole.[3][7] This electronic nature makes the thiophene ring electron-rich and highly susceptible to attack by electrophiles.[3][6]

Core Physicochemical Properties of Unsubstituted Thiophene

Unsubstituted thiophene is a colorless liquid with a benzene-like odor and a boiling point of 84°C, remarkably close to that of benzene (80.1°C), which historically made their separation difficult.[4][6][8] It is generally insoluble in water but soluble in most organic solvents like ethanol and ether.[5][9] The sulfur atom imparts a moderate dipole moment (0.5 D).[10]

The Influence of Substituents on Physical Properties

The introduction of substituents onto the thiophene ring dramatically alters its physical and chemical properties. These changes are primarily dictated by a combination of electronic (inductive and resonance) and steric effects.

Electronic Effects: Inductive and Resonance Phenomena

Substituents are broadly classified based on their ability to donate or withdraw electron density.

-

Electron-Donating Groups (EDGs): Groups like alkyl (-R), hydroxyl (-OH), and amino (-NH₂) increase the electron density of the thiophene ring through inductive (+I) and/or resonance (+R) effects. This enhances the ring's nucleophilicity, making it more reactive towards electrophiles.[11]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and acyl (-COR) decrease the ring's electron density via inductive (-I) and/or resonance (-R) effects. This deactivates the ring toward electrophilic attack but is a crucial prerequisite for nucleophilic substitution.[11][12]

Impact on Acidity and Basicity (pKa)

The pKa of thiophene itself is approximately -4.5, indicating it is a very weak base.[10] Substituents significantly influence the acidity of functional groups attached to the ring. For instance, the acidity of a thiophene-carboxylic acid is modulated by the position of the carboxyl group and the presence of other substituents. Computational studies have shown that 2-thiophene-carboxylic acid is slightly more reactive, partly due to a conformer stabilized by an internal hydrogen bond to the thiophene sulfur, which polarizes the acid function.[13] Similarly, the pKa of thiophenols can be correlated with the Hammett sigma values of substituents on adjacent aryl rings.[14]

Table 1: Comparison of Physicochemical Properties of Selected Thiophenes

| Compound | Formula | Boiling Point (°C) | Melting Point (°C) | Dipole Moment (D) |

| Thiophene | C₄H₄S | 84 | -38 | 0.52 |

| 2-Methylthiophene | C₅H₆S | 112 | -63 | 0.64 |

| 2-Chlorothiophene | C₄H₃ClS | 128 | -72 | 1.33 |

| 2-Nitrothiophene | C₄H₃NO₂S | 225 | 44 | 4.13 |

| Thiophene-2-carboxylic acid | C₅H₄O₂S | 260 | 129 | - |

Chemical Reactivity of Substituted Thiophenes

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is the hallmark reaction of thiophene. The thiophene ring is significantly more reactive than benzene, often requiring milder reaction conditions.[3][6][15]

The reaction proceeds via a two-step mechanism: initial attack by an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (a σ-complex), followed by deprotonation to restore aromaticity.[3][16]

Attack at the C2 (α) position is strongly favored over the C3 (β) position.[6][17] The reason for this regioselectivity lies in the superior stability of the intermediate σ-complex formed during C2 attack, which can be delocalized over three resonance structures, including one where the positive charge is stabilized by the sulfur atom's lone pair. In contrast, the intermediate from C3 attack is less stable, with only two significant resonance structures.[3][18]

References

- 1. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. Unique properties of thiophene_Chemicalbook [chemicalbook.com]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. cognizancejournal.com [cognizancejournal.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 11. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 12. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]

- 13. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 16. brainly.in [brainly.in]

- 17. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 18. m.youtube.com [m.youtube.com]

literature review on the synthesis of brominated thiophenes

An In-depth Technical Guide to the Synthesis of Brominated Thiophenes for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Brominated Thiophenes

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its derivatives are integral to a multitude of FDA-approved drugs and form the backbone of advanced organic electronic materials.[3] The introduction of bromine atoms onto the thiophene scaffold dramatically enhances its utility, transforming it into a versatile building block for complex molecular architectures. Brominated thiophenes are not typically the final target molecule but rather crucial intermediates, primed for carbon-carbon bond formation through powerful cross-coupling reactions like the Suzuki, Stille, and Kumada couplings.[4][5] This reactivity allows for the construction of oligothiophenes, conjugated polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), and novel pharmaceutical agents.[1][4]

This guide provides a comprehensive review of the core synthetic strategies for preparing brominated thiophenes. It moves beyond a simple recitation of methods to explain the underlying chemical principles that govern reaction outcomes, offering field-proven insights into achieving desired regioselectivity and yield.

Fundamentals of Thiophene Reactivity in Electrophilic Bromination

The synthetic chemistry of thiophene is dominated by its electron-rich aromatic character. The sulfur atom's lone pairs participate in the π-system, increasing the electron density of the ring and making it highly susceptible to electrophilic aromatic substitution. This reactivity, however, is not uniform across the ring.

The α-positions (C2 and C5) are significantly more activated towards electrophiles than the β-positions (C3 and C4). This regioselectivity is a direct consequence of the stability of the cationic intermediate (sigma complex) formed during the reaction. Attack at an α-position allows for the positive charge to be delocalized over three atoms, including the sulfur atom, which can effectively stabilize the charge through resonance. In contrast, attack at a β-position results in a less stable intermediate where the charge is delocalized over only two carbon atoms. This inherent electronic preference is the primary determinant for the outcome of direct bromination reactions.

Caption: Regioselectivity of electrophilic attack on the thiophene ring.

Key Synthetic Strategies for Bromination

The choice of synthetic method depends entirely on the desired bromination pattern. Strategies range from straightforward direct halogenation for α-substituted products to multi-step sequences for accessing the less-reactive β-positions.

A. Direct Electrophilic Bromination for α-Substituted Thiophenes

The high intrinsic reactivity of the α-positions makes direct bromination the most straightforward method for synthesizing 2-bromo- and 2,5-dibromothiophene.

Common Brominating Agents:

-

N-Bromosuccinimide (NBS): This is the reagent of choice for controlled and selective monobromination or dibromination. It is a solid, easier to handle than liquid bromine, and the reactions are generally milder, leading to fewer side products.[6][7] The reaction mechanism involves the formation of a bromonium ion (Br+), which is the active electrophile.[7] Ultrasonic irradiation has been shown to accelerate bromination with NBS, offering a fast and convenient method.[6]

-

Elemental Bromine (Br₂): While effective, Br₂ is a harsh and corrosive reagent. It is typically used when exhaustive bromination is desired, such as in the synthesis of tetrabromothiophene. Reactions with Br₂ often require a solvent like acetic acid or chloroform.[8][9]

Controlling the Degree of Bromination: The extent of bromination is controlled by the stoichiometry of the brominating agent.

-

Monobromination (e.g., 2-Bromothiophene): Using one equivalent of NBS in a solvent like chloroform or acetonitrile at room temperature or below selectively installs a single bromine atom at an α-position.[6]

-

Dibromination (e.g., 2,5-Dibromothiophene): The use of two or more equivalents of NBS or Br₂ leads to the disubstituted product, as the first bromine atom only slightly deactivates the ring, and the remaining α-position is still highly susceptible to a second substitution.[6]

Table 1: Comparison of Direct Bromination Methods

| Target Compound | Reagent | Solvent | Typical Yield | Key Considerations |

|---|---|---|---|---|

| 2-Bromothiophene | NBS (1 equiv.) | Acetonitrile/DCM | >90% | Mild conditions, high selectivity for mono-bromination. |

| 2-Bromothiophene | Br₂/H₂O₂/HBr | Not specified | High | An alternative method using hydrobromic acid and hydrogen peroxide.[8] |

| 2,5-Dibromothiophene | NBS (2 equiv.) | THF | 91% | Straightforward and high-yielding for the symmetrical product.[6] |

| Tetrabromothiophene | Br₂ (excess) | None | High | Harsh conditions, used for exhaustive bromination.[10] |

Experimental Protocol: Synthesis of 2,5-Dibromothiophene using NBS [6]

-

Dissolve thiophene in tetrahydrofuran (THF).

-

Add N-Bromosuccinimide (NBS) (2.0 equivalents) to the solution portion-wise while stirring.

-

Allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield 2,5-dibromothiophene as a colorless liquid.

B. Synthesis of Regioisomerically Pure β-Bromothiophenes

Accessing β-brominated thiophenes, such as 3-bromothiophene, requires circumventing the strong electronic preference for α-substitution. Two primary strategies are employed: lithiation-bromination and bromination-debromination.

1. Lithiation-Bromination

This powerful technique relies on the regioselective deprotonation of a thiophene derivative with a strong organolithium base (e.g., n-butyllithium, n-BuLi), followed by quenching the resulting lithiated intermediate with an electrophilic bromine source.[11][12] The position of lithiation is governed by the most acidic proton on the ring or by directing groups.

For substituted thiophenes, such as 3-alkylthiophene, lithiation preferentially occurs at the C2 position. Quenching this intermediate with a bromine source like carbon tetrabromide (CBr₄) or Br₂ yields the 2-bromo-3-alkylthiophene.[11] To achieve bromination at the C5 position (to make 2-bromo-4-alkylthiophene), a one-pot reaction can be used where 3-alkylthiophene is activated with n-BuLi at low temperatures (-78 °C) before adding bromine.[13][14] This method provides high yields and excellent regioselectivity, avoiding the multi-step processes of older methods.[11][13]

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN103819449A - Preparation method for 2-bromothiophene - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Concise synthesis of 3-alkylthieno[3,2- b ]thiophenes; building blocks for organic electronic and optoelectronic materials - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08023F [pubs.rsc.org]

- 11. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]

- 14. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]

discovery and history of polysubstituted thiophenes

An In-depth Technical Guide to the Discovery and History of Polysubstituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene moiety, a five-membered sulfur-containing heterocycle, has established itself as a cornerstone in both medicinal chemistry and materials science.[1][2][3] Its journey from an obscure contaminant in industrial benzene to a "privileged scaffold" in drug design and a fundamental unit in conductive polymers is a story of serendipitous discovery, synthetic innovation, and interdisciplinary application. This technical guide provides a comprehensive overview of the history of polysubstituted thiophenes, detailing the seminal discovery of the core structure, the evolution of its synthesis from classical ring-closure reactions to modern cross-coupling methodologies, and the subsequent explosion of its use in creating functional molecules that have profoundly impacted human health and technology.

The Serendipitous Discovery of the Thiophene Core

The history of thiophene begins not with its synthesis, but with its discovery as an unexpected impurity. In 1882, the renowned German chemist Viktor Meyer was conducting a lecture demonstration that involved the reaction of isatin with crude benzene in the presence of sulfuric acid, which was expected to produce a blue dye known as indophenin.[1][2][4] To his surprise, the experiment failed when he used a batch of benzene that had been purified by the decarboxylation of benzoic acid.[5]

This keen observation led Meyer to deduce that the color-forming substance was not benzene itself, but a contaminant present in the coal tar-derived benzene.[4][6][7][8] Through meticulous isolation work, he identified the responsible compound as a sulfur-containing heterocycle he named "thiophene," derived from the Greek words theion (sulfur) and phaino (to shine or appear).[1][2] This discovery was significant not only for identifying a new class of compounds but also for highlighting the remarkable chemical similarity between thiophene and benzene, including their boiling points and aromatic reactivity, an early example of what would later be termed bioisosterism.[3]

Foundational Syntheses: Forging the Thiophene Ring

Following its discovery, the immediate challenge for chemists was to develop methods for the deliberate synthesis of the thiophene ring. This led to the establishment of several classical "named" reactions that remain fundamental to heterocyclic chemistry. These methods focus on constructing the thiophene core from acyclic precursors.

Paal-Knorr Thiophene Synthesis

First reported independently by Carl Paal and Ludwig Knorr around 1884, this method is a cornerstone for creating substituted thiophenes.[9] The synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[9][10][11]

-

Causality of Reagent Choice: The original reagent, phosphorus pentasulfide (P₄S₁₀), serves a dual role: it acts as both a sulfur source and a potent dehydrating agent to drive the cyclization.[1][10][12] However, its harshness and tendency to produce furan byproducts led to the adoption of milder alternatives like Lawesson's reagent, which offers greater selectivity for thionation over dehydration.[4][10][13] The mechanism is believed to proceed through the formation of a thioketone intermediate, which then cyclizes and dehydrates to form the aromatic ring.[9]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

-

Setup: In a fume hood, a round-bottom flask is charged with acetonylacetone (1,4-diketone) and a suitable solvent (e.g., toluene).

-

Reagent Addition: Lawesson's reagent (0.5 equivalents) is added portion-wise to the stirred solution. The reaction is exothermic and may require cooling.

-

Reaction: The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling, the reaction mixture is filtered to remove solid byproducts. The filtrate is washed with an aqueous sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield 2,5-dimethylthiophene.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis provides access to a different substitution pattern, typically yielding 3,4-disubstituted thiophene-2,5-dicarboxylic acid derivatives.[14] This method involves the base-catalyzed condensation of a 1,2-dicarbonyl compound (e.g., benzil) with diethyl thiodiacetate.[1][12][14] The reaction proceeds through a Stobbe-type condensation mechanism.[14]

Gewald Aminothiophene Synthesis

Developed by Karl Gewald in 1961, this multicomponent reaction is one of the most versatile and widely used methods for preparing highly functionalized 2-aminothiophenes.[15][16] These products are exceptionally valuable as they serve as versatile building blocks for more complex heterocyclic systems and pharmaceuticals.[16][17]

The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine).[5][12][15]

-

Mechanism and Self-Validation: The process begins with a Knoevenagel condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile.[15][17] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product.[15] The reliability of this one-pot procedure, which efficiently assembles three components into a complex, stable heterocyclic product, is a hallmark of its design.[16][17]

dot

Caption: Classical methodologies for constructing the thiophene ring.

The Modern Era: Precision Functionalization with Cross-Coupling

While classical methods were effective at building the thiophene core, the true potential of polysubstituted thiophenes was unlocked with the advent of transition-metal-catalyzed cross-coupling reactions. These methodologies shifted the paradigm from de novo ring synthesis to the direct and highly regioselective functionalization of a pre-existing thiophene ring.[18]

This evolution was critical, as it allowed chemists to install a vast array of functional groups at specific positions, providing precise control over the final molecule's electronic, steric, and pharmacokinetic properties.[18]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, has become the workhorse for creating C-C bonds in thiophene chemistry.[19] The reaction typically couples a halothiophene (Br, I) or a thiophene-based boronic acid/ester with a corresponding boronic acid or aryl halide, catalyzed by a palladium complex.[19][20][21]

-

Expertise & Causality: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially in complex syntheses. For instance, sterically hindered phosphine ligands (e.g., dtbpf) can enhance catalytic activity for challenging couplings.[21] The use of aqueous base (like K₂CO₃ or K₃PO₄) is essential for the transmetalation step, but minimizing water content can be crucial to prevent competitive dehalogenation, especially in polyhalogenated systems.[22] This level of control allows for sequential, one-pot double couplings where different aryl groups can be installed at distinct positions on the thiophene ring.[22]

Stille and Other Cross-Coupling Reactions

The Stille coupling, which utilizes organostannane reagents, offers an alternative and often complementary approach to the Suzuki reaction. It is particularly valued for its tolerance of a wide range of functional groups. Other powerful methods, including the Negishi (organozinc), Hiyama (organosilicon), and C-H activation/direct arylation reactions, have further expanded the synthetic toolbox, enabling the construction of increasingly complex and diverse polysubstituted thiophenes.[23]

dot

Caption: Modern C-C bond formation via cross-coupling reactions.

Applications: From Life-Saving Drugs to Advanced Materials

The development of robust synthetic routes to polysubstituted thiophenes has directly enabled groundbreaking advances in two major scientific fields: medicinal chemistry and materials science.

Thiophenes in Medicinal Chemistry

The thiophene ring is considered a "privileged pharmacophore" in drug discovery.[2][24] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, a substituent that can replace a phenyl group to modulate a drug's properties, such as improving metabolic stability, altering receptor binding affinity, or enhancing solubility.[3] As of the last decade, thiophene-containing molecules ranked 4th among scaffolds in FDA-approved small-molecule drugs, with at least 26 approved drugs featuring this core.[2][24]

These drugs span a wide range of therapeutic areas, including anticancer, anti-inflammatory, antipsychotic, and antiplatelet agents, demonstrating the scaffold's versatility.[2][3][24]

| Drug Name | Therapeutic Class | Significance of Thiophene Moiety |

| Clopidogrel | Antiplatelet | The thiophene ring is essential for metabolic activation to the active drug that prevents blood clots. |

| Olanzapine | Antipsychotic | A key component of the thienobenzodiazepine core, crucial for its activity at dopamine and serotonin receptors.[2] |

| Raltitrexed | Anticancer | The thiophene ring mimics the natural folate substrate to inhibit the thymidylate synthase enzyme.[2] |

| Tinoridine | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID) where the thiophene is part of the core pharmacophore.[2][3][17] |

| Suprofen | Anti-inflammatory | An NSAID where the thienyl group is a key structural feature for its analgesic and anti-inflammatory effects.[2] |

Thiophenes in Materials Science: The Rise of Conducting Polymers

The field of organic electronics was revolutionized by the discovery that conjugated polymers could be "doped" to conduct electricity, work for which Alan Heeger, Alan MacDiarmid, and Hideki Shirakawa received the Nobel Prize in Chemistry in 2000.[25] While their initial work focused on polyacetylene, polythiophene (PT) and its derivatives quickly emerged as superior materials due to their enhanced environmental and thermal stability.[25][26]

The ability to synthesize polysubstituted thiophenes, particularly 3-alkylthiophenes, was a critical breakthrough.[27] The alkyl side chains render the resulting poly(3-alkylthiophenes) (P3ATs) soluble, making them processable from solution for fabricating devices.[26][27] Furthermore, controlling the regioregularity (the head-to-tail coupling of the monomer units) during polymerization allows for the fine-tuning of the polymer's electronic properties, such as its bandgap and charge carrier mobility.[27] This has made polythiophenes indispensable in applications such as:

-

Organic Field-Effect Transistors (OFETs)

-

Organic Photovoltaics (Solar Cells)

-

Organic Light-Emitting Diodes (OLEDs)

-

Electrochromic Devices ("Smart Windows") [26]

Conclusion

The journey of the polysubstituted thiophene is a testament to the synergy between discovery and synthetic innovation. From Viktor Meyer's astute observation of a colorful impurity, the field has evolved to a point where chemists can now construct immensely complex, multi-substituted thiophene architectures with atomic precision. This control has been the enabling factor in the design of life-saving pharmaceuticals and the development of next-generation organic electronic materials. As synthetic methodologies continue to advance, particularly in areas like C-H activation, the scope for creating novel thiophene-based functional molecules is virtually limitless, ensuring that this humble heterocycle will remain at the forefront of scientific research for the foreseeable future.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 6. Viktor Meyer | Organic Chemist, Inorganic Chemist & Physical Chemist | Britannica [britannica.com]

- 7. Viktor Meyer - Wikipedia [en.wikipedia.org]

- 8. Viktor Meyer [sites.itservices.cas.unt.edu]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 11. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 12. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 13. rroij.com [rroij.com]

- 14. researchgate.net [researchgate.net]

- 15. Gewald reaction - Wikipedia [en.wikipedia.org]

- 16. arkat-usa.org [arkat-usa.org]

- 17. d-nb.info [d-nb.info]

- 18. nbinno.com [nbinno.com]

- 19. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]

- 24. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Conductive polymer - Wikipedia [en.wikipedia.org]

- 26. taylorandfrancis.com [taylorandfrancis.com]

- 27. chem.cmu.edu [chem.cmu.edu]

theoretical studies on the electronic structure of thiophene derivatives

An In-Depth Technical Guide to the Theoretical Study of Thiophene Derivatives' Electronic Structure

Foreword

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of applications, from U.S. FDA-approved drugs like clopidogrel and olanzapine to advanced organic semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][3][4] The remarkable versatility of the thiophene scaffold stems from its unique electronic properties, which can be precisely tuned through chemical modification.[5][6] Understanding and predicting these properties is paramount for the rational design of novel molecules with enhanced efficacy and functionality. This guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate the electronic structure of thiophene derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Thiophene Core: An Electronic Overview

Thiophene's electronic character is defined by its aromaticity. The sulfur atom contributes a lone pair of electrons to the π-system, creating a six-electron aromatic sextet within the five-membered ring.[1] This electron-rich nature makes the thiophene ring more reactive towards electrophilic substitution than benzene.[1][7] The electronic structure, particularly the distribution and energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—dictates the molecule's chemical reactivity, optical absorption, and charge transport properties.[8][9] Theoretical studies are indispensable for elucidating these fundamental characteristics at the atomic level.

The Computational Scientist's Toolkit: Core Methodologies

The investigation of molecular electronic structure is primarily conducted through quantum chemical calculations. The choice of method is a critical decision, balancing the need for accuracy against computational cost. For thiophene derivatives, which range from small molecules to large oligomers and polymers, Density Functional Theory (DFT) has emerged as the workhorse methodology.

Density Functional Theory (DFT)

Causality Behind the Choice: DFT is favored for its excellent balance of computational efficiency and accuracy in describing the electronic ground state of medium to large molecular systems.[10][11] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system as a functional of the electron density. This approach makes it feasible to study the complex thiophene-based systems relevant to industrial applications.

A typical DFT study involves selecting a functional and a basis set. The B3LYP hybrid functional is widely used and has proven robust for calculating the electronic properties of thiophene derivatives.[10] The basis set, such as 6-31G(d,p) or 6-311G(d,p), determines the mathematical functions used to build the molecular orbitals.[10][12]

Key Properties Derived from DFT:

-

Optimized Molecular Geometry: Provides the most stable 3D structure.

-

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO energy relates to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability).[8][10]

-

HOMO-LUMO Gap (ΔE): This energy difference is a critical indicator of molecular stability, chemical reactivity, and the energy of the lowest electronic excitation.[13][14] A smaller gap generally implies higher reactivity and a red-shift in optical absorption.

-

Molecular Electrostatic Potential (MEP): Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Time-Dependent Density Functional Theory (TD-DFT)

Causality Behind the Choice: To investigate the properties of electronic excited states, which are fundamental to understanding optical absorption and emission (as in OLEDs), TD-DFT is the standard extension of DFT.[5][10] It is one of the most prominent methods for calculating excitation energies and simulating UV-Vis absorption spectra for molecules of this size, providing valuable insights into their photophysical behavior.[10][15]

Key Properties Derived from TD-DFT:

-

Excitation Energies: Corresponds to the energy required to promote an electron from an occupied to an unoccupied orbital (e.g., HOMO to LUMO).

-

Oscillator Strengths: Predicts the intensity of an electronic transition, allowing for the simulation of theoretical UV-Vis spectra.[5]

-

Absorption and Emission Wavelengths (λ_max): Crucial for designing materials for specific applications like OLEDs or organic photovoltaics (OPVs).[10][16]

Advanced Methods for High Accuracy

For particularly challenging systems or when high-precision benchmarks are needed, more advanced methods are employed. These include:

-

Quantum Monte Carlo (QMC): A powerful method for accurately describing molecules with significant multireference character, such as certain excited states of thiophene.[17][18]

-

Equation-of-Motion Coupled-Cluster (EOM-CC): Provides highly accurate excitation energies and can serve as a benchmark for TD-DFT results.[19][20]

-

Algebraic-Diagrammatic Construction (ADC(2)): An alternative high-level method for studying excited states, particularly useful for analyzing complex photochemistry and dynamics.[19][21]

These methods are computationally demanding and are typically reserved for smaller systems or for validating the results obtained from more routine DFT and TD-DFT calculations.

Workflow for Theoretical Analysis

A systematic computational workflow ensures reproducibility and provides a self-validating system for analysis. The following protocol outlines a standard procedure for investigating a novel thiophene derivative.

Experimental Protocol: DFT/TD-DFT Analysis of a Thiophene Derivative

-

Step 1: Molecular Structure Input:

-

Draw the 2D structure of the thiophene derivative using a molecular editor (e.g., GaussView, Avogadro).

-

Generate an initial 3D conformation.

-

-

Step 2: Ground State Geometry Optimization:

-

Rationale: To find the lowest energy, most stable conformation of the molecule.

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: Select the DFT level of theory. A common and reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set.[11][22]

-

Execution: Perform a geometry optimization calculation. This process iteratively adjusts atomic positions to minimize the total energy of the system.

-

-

Step 3: Vibrational Frequency Calculation:

-

Rationale: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties and simulated IR spectra.[4][12]

-

Method: Use the same level of theory as the optimization.

-

Execution: Run a frequency calculation on the optimized geometry from Step 2.

-

-

Step 4: Electronic Property Analysis:

-

Rationale: To extract key electronic structure data from the ground state calculation.

-

Execution: Analyze the output file from Step 3. Extract the energies of the HOMO and LUMO to determine the HOMO-LUMO gap. Visualize the orbital shapes and the molecular electrostatic potential map.

-

-

Step 5: Excited State Calculation (TD-DFT):

-

Rationale: To investigate the optical properties of the molecule.

-

Method: Perform a TD-DFT calculation (e.g., using the CAM-B3LYP functional, which often performs well for charge-transfer excitations) on the optimized ground state geometry.[22]

-

Execution: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant portion of the UV-Vis spectrum.

-

-

Step 6: Data Interpretation and Visualization:

-

Rationale: To translate raw computational data into meaningful scientific insights.

-

Execution: Analyze the TD-DFT output to identify the energies and oscillator strengths of the main electronic transitions.[5] Use this data to plot a theoretical UV-Vis absorption spectrum. Correlate these findings with the desired application (e.g., color of an OLED emitter).

-

Below is a visualization of this standard computational workflow.

Caption: Standard computational workflow for analyzing the electronic structure of thiophene derivatives.

Structure-Property Relationships: Tuning Electronic Behavior

The true power of theoretical studies lies in establishing clear structure-property relationships. By systematically modifying the thiophene core with different substituents, we can rationally tune its electronic and optical properties.

The Impact of Substituents

The effect of a substituent is primarily determined by its electron-donating or electron-withdrawing nature.[5][23]

-

Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), or amino (-NR₂) increase the electron density of the thiophene ring. This generally raises the energy of the HOMO more significantly than the LUMO, leading to a decrease in the HOMO-LUMO gap.[8]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or carbonyl (-COR) decrease the electron density of the ring. These groups tend to lower the energy of both the HOMO and LUMO, but the effect on the LUMO is often more pronounced, also leading to a decrease in the HOMO-LUMO gap.[5][23]

The position of the substituent also matters. For instance, sterically demanding groups can induce twisting in the conjugated backbone of oligomers, which disrupts π-conjugation and typically increases the HOMO-LUMO gap.[5][23] Conversely, intramolecular interactions that promote planarity, such as S···O interactions, can enhance conjugation and reduce the energy gap.[5]

Caption: Causality chain from chemical modification to macroscopic properties.

Data-Driven Insights

The table below summarizes DFT-calculated electronic properties for a hypothetical series of 2-substituted thiophenes, illustrating these principles.

| Substituent (at C2) | Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Expected λ_max Shift |

| -H (Thiophene) | Neutral | -6.56 | -0.36 | 6.20 | Reference |

| -CH₃ (Methyl) | EDG | -6.21 | -0.30 | 5.91 | Blue Shift (Slight) |

| -OCH₃ (Methoxy) | EDG | -5.95 | -0.25 | 5.70 | Red Shift |

| -CN (Cyano) | EWG | -6.90 | -1.15 | 5.75 | Red Shift |

| -NO₂ (Nitro) | EWG | -7.25 | -1.80 | 5.45 | Red Shift (Strong) |

| Note: Values are illustrative, based on general trends reported in the literature. Actual values depend on the specific level of theory used.[24] |

This data clearly shows how both EDGs and EWGs tend to decrease the energy gap compared to unsubstituted thiophene, which generally results in a bathochromic (red) shift in the maximum absorption wavelength.

Applications in Drug Development and Materials Science

Theoretical understanding of electronic structure directly fuels innovation in applied fields.

Rational Drug Design

In medicinal chemistry, thiophene is a "privileged pharmacophore," meaning its structure appears in numerous approved drugs.[1][25] Its electron-rich character and ability to form key interactions with biological targets are crucial.[1]

-

Reactivity and Metabolism: DFT calculations can predict sites susceptible to electrophilic or nucleophilic attack, offering insights into a drug candidate's metabolic fate.[11][26]

-

Receptor Binding: The MEP and partial atomic charges calculated by DFT help model and understand the non-covalent interactions (e.g., hydrogen bonds, π-stacking) between a thiophene-based drug and its protein target.[27] By tuning substituents, these interactions can be optimized to improve binding affinity and selectivity.

Organic Electronics

Thiophene derivatives, especially oligomers and polymers, are pillars of organic electronics.[3][28]

-

OLEDs: The HOMO-LUMO gap is directly related to the emission color. By precisely tuning the gap through chemical design, materials can be created that emit across the visible spectrum.[10][29] TD-DFT is essential for predicting these colors before undertaking costly synthesis.[16]

-

OFETs and OPVs: The absolute energies of the HOMO and LUMO levels determine how efficiently charge carriers (holes and electrons) can be injected from electrodes and transported through the material.[8][28] Theoretical calculations guide the design of materials with energy levels that are well-aligned with other components in a device to maximize performance.[30]

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding and manipulating the electronic structure of thiophene derivatives. Methodologies like DFT and TD-DFT offer powerful, predictive capabilities that accelerate the design cycle for new drugs and advanced materials. By elucidating the fundamental relationships between chemical structure and electronic properties, these computational tools empower scientists to move beyond trial-and-error synthesis and toward the rational, in-silico design of molecules with precisely tailored functions. The continued development of computational methods promises to further enhance our predictive power, solidifying the role of theoretical chemistry as a central pillar of modern molecular science.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. Structure–Property Relationship of Thiophene-Isoindigo Co-Oligomers: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jchps.com [jchps.com]

- 11. d-nb.info [d-nb.info]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. worldscientific.com [worldscientific.com]

- 17. Tailoring CIPSI Expansions for QMC Calculations of Electronic Excitations: The Case Study of Thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Excited electronic states of thiophene: high resolution photoabsorption Fourier transform spectroscopy and ab initio calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. Excited state dynamics of thiophene and bithiophene: new insights into theoretically challenging systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. jchps.com [jchps.com]

- 25. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]